Emodin-1-O--D-glucopyranoside
Overview
Description
Emodin-1-O–D-glucopyranoside is a naturally occurring anthraquinone derivative isolated from medicinal plants such as Polygonum cuspidatum. It is known for its potent biological activities, including anti-bacterial, anti-viral, anti-inflammatory, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emodin-1-O–D-glucopyranoside typically involves the glycosylation of emodin with glucose. This reaction is often catalyzed by enzymes or chemical catalysts under specific conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Emodin-1-O–D-glucopyranoside involves extraction from natural sources such as Polygonum cuspidatum. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Emodin-1-O–D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthrone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under acidic or basic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Emodin-1-O–D-glucopyranoside .
Scientific Research Applications
Emodin-1-O–D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: It serves as a tool for studying the biological activities of anthraquinone derivatives.
Medicine: Emodin-1-O–D-glucopyranoside is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: It is used in the development of natural products and pharmaceuticals
Mechanism of Action
Emodin-1-O–D-glucopyranoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer: It induces apoptosis and inhibits cell proliferation through pathways such as the MAP kinase pathway.
Anti-viral: It inhibits viral replication by targeting viral enzymes and proteins
Comparison with Similar Compounds
Similar Compounds
Emodin: A closely related compound with similar biological activities but without the glycosylation.
Aloe-emodin: Another anthraquinone derivative with potent biological activities.
Chrysophanol: An anthraquinone derivative with anti-inflammatory and anti-cancer properties
Uniqueness
Emodin-1-O–D-glucopyranoside is unique due to its glycosylation, which enhances its solubility and bioavailability compared to its aglycone counterparts .
Properties
IUPAC Name |
3,8-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-7-13-16(24)18(26)19(27)20(29-13)28-12-6-10(22)5-9-4-8-2-1-3-11(23)14(8)17(25)15(9)12/h1-3,5-6,13,16,18-24,26-27H,4,7H2/t13-,16-,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXBBVTXJNGYPA-CZNQJBLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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